dl-α-Prodine
Description
Properties
CAS No. |
15867-21-7 |
|---|---|
Molecular Formula |
Al2F18Si3 |
Synonyms |
dl-α-Prodine |
Origin of Product |
United States |
Historical Trajectories and Foundational Academic Research of Dl α Prodine
Early Investigations into Synthetic Analgesics and Piperidine (B6355638) Derivatives
The search for synthetic analgesics gained momentum as researchers sought alternatives to morphine, aiming to retain its potent pain-relieving effects while minimizing undesirable side effects such as respiratory depression, constipation, and addiction liability scribd.comnih.gov. Early efforts in opioid chemistry primarily focused on modifying the complex phenanthrene (B1679779) ring structure of morphine nih.govochsnerjournal.org. However, a different approach, notably pursued by German investigators, centered on the simpler piperidine ring ochsnerjournal.org. This line of research proved fruitful, leading to the development of significant synthetic opioids.
A key development in this area was the synthesis of meperidine (pethidine) in the late 1930s by I.G. Farbenindustries in Germany frontiersin.org. Meperidine, a synthetic piperidine derivative, demonstrated analgesic properties and represented a departure from the morphine-based structures that had previously dominated research ochsnerjournal.orgccjm.org. Its discovery highlighted the potential of the piperidine scaffold for analgesic activity and stimulated further investigation into related compounds ochsnerjournal.org.
The chemical structure of meperidine, based on the piperidine ring, became a foundational point for the synthesis of numerous derivatives ochsnerjournal.orgacs.org. This period saw pharmaceutical companies synthesizing thousands of derivatives of 1-substituted-4-phenyl-4-piperidine in the search for new analgesics nonkill.info. This extensive exploration of the piperidine structure laid the groundwork for the later development of compounds like the prodines.
Evolution of Research Paradigms in Opioid Chemistry Leading to Prodines
The research paradigm in opioid chemistry evolved significantly, moving from solely modifying natural alkaloids to the de novo synthesis of compounds based on key structural features believed to be essential for analgesic activity ochsnerjournal.orgunodc.org. The success with meperidine reinforced the importance of the piperidine ring and a phenyl group at the 4-position as a core structure for opioid analgesics ochsnerjournal.org.
The prodines, including dl-α-Prodine (alphaprodine), emerged from this evolved research landscape. This compound was first synthesized in 1947 by Ziering and Lee at Hoffmann-La Roche Laboratories ccjm.orgwikipedia.org. This synthesis was part of a broader effort to find synthetic painkillers that might have advantages over existing options wikipedia.org. This compound is chemically described as dl-1, 3-dimethyl-4-phenyl-4-piperidinol propionate (B1217596) hydrochloride, highlighting its piperidine derivative nature and its close structural relationship to meperidine aapd.org.
The development of prodines represented a continuation of the research into 4-phenylpiperidine (B165713) derivatives. While meperidine itself was found to have about 10% of morphine's potency in humans, the activity of its derivatives could increase significantly with structural modifications nonkill.info. The synthesis of prodines explored variations on the piperidine ring, particularly the substitution patterns, to investigate their impact on analgesic potency and pharmacological profile.
Research into prodine isomers, including the alpha and beta forms, became a notable area of study. These investigations aimed to understand the relationship between stereochemistry and analgesic activity within this class of compounds researchgate.netacs.org. The synthesis and study of these isomers were crucial steps in elucidating the structural requirements for opioid receptor interaction.
Methodological Advancements in Early Narcotic Identification Research Relevant to this compound
The development and study of synthetic opioids like this compound necessitated advancements in methods for their identification and characterization. Early narcotic identification research relied on various techniques to confirm the chemical structure and purity of synthesized compounds and to detect them in biological samples or seized materials unodc.orgdrugsandalcohol.ie.
Microchemical identification methods played a role in the early analysis of new drugs, including synthetic analgesics unodc.org. These techniques involved characteristic chemical reactions observed under a microscope to identify specific compounds.
As research progressed, more sophisticated analytical techniques became relevant. While specific early methods for this compound are not detailed in the provided texts, the broader context of narcotic identification in that era would have involved techniques such as:
Elemental Analysis: Determining the elemental composition of the synthesized compound to confirm its empirical formula.
Spectroscopy: Techniques like infrared (IR) and later nuclear magnetic resonance (NMR) spectroscopy would have been used to elucidate the chemical structure acs.org. Early research on prodine-type compounds involved the assignment of configurations using techniques that likely included spectroscopic analysis acs.org.
Chromatography: As chromatographic methods developed, they would have become invaluable for separating and identifying compounds in mixtures, assessing purity, and potentially for analyzing biological samples aapd.org.
The study of the stereochemistry of prodine isomers also required specific methodologies to determine their absolute configurations researchgate.net. Techniques such as chemical correlation with compounds of known stereochemistry and, later, X-ray crystallography played a role in these investigations researchgate.net.
The need to evaluate the pharmacological properties of these new synthetic analgesics also drove the development of standardized testing methods, primarily in animal models, to assess analgesic potency and other effects wikipedia.orgresearchgate.net. These studies, while not strictly identification methods, were integral to the research paradigm surrounding compounds like this compound.
The historical research trajectory of this compound reflects the evolving landscape of opioid chemistry, driven by the quest for improved analgesics. Its development as a piperidine derivative built upon the foundational research initiated with compounds like meperidine, and its characterization and study benefited from the contemporaneous advancements in chemical identification and pharmacological evaluation methodologies.
Data Tables:
While the search results mention data on analgesic activity and plasma levels for alphaprodine in certain studies aapd.orgresearchgate.net, the specific detailed research findings suitable for comprehensive interactive data tables across the historical trajectory are limited within the provided snippets, particularly concerning the early foundational research phases as strictly defined by the outline. However, some reported relative potencies can be summarized:
| Compound | Relative Analgesic Potency (vs. Morphine or Pethidine) | Source Organism |
| Pethidine | 10% (humans), 50% (most animals) | Human/Animal |
| Desmethylprodine | ~70% of morphine, 30 times pethidine activity | Rat |
| Trimeperidine | ~50% of morphine | - |
| (+)-3S,5S isomer of a trimethyl phenyl propionoxypiperidine analog | Equipopent with morphine, 5x its antipode | Mice |
Note: Potency values can vary significantly depending on the species, assay method, and specific conditions of the study.
Advanced Synthetic Methodologies and Chemical Synthesis Research of Dl α Prodine and Its Analogues
Development of Stereoselective and Enantioselective Synthetic Routes for dl-α-Prodine
Stereoselective synthesis, which selectively produces one stereoisomer of a product, is paramount in the preparation of prodine and its derivatives. The molecule this compound contains two chiral centers, leading to four possible stereoisomers. The biological activity is often confined to a single isomer, making enantioselective routes—those that produce a single enantiomer—highly valuable.
Early synthetic methods often resulted in a mixture of stereoisomers that were challenging to separate. Modern approaches, however, aim to set the desired stereochemistry during the synthesis itself. Racemic intermediates of 1,3-dimethyl-4-phenylpiperidines, crucial for synthesizing opioid analgesics like this compound, have been successfully separated using techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.gov
Solid-phase synthesis, a technique where molecules are built on a solid support or resin, offers advantages in purification and automation. While widely used for peptides and oligonucleotides, its application to small molecule alkaloids like prodine derivatives is an area of growing interest. nih.govnih.gov This methodology allows for the rapid generation of a library of related compounds by systematically varying the building blocks. nih.gov
For prodine derivatives, a solid-phase approach could involve anchoring a precursor to a resin and subsequently building the piperidine (B6355638) ring and adding functional groups. The final product is then cleaved from the solid support. This strategy facilitates the purification process, as excess reagents and byproducts can be washed away, and can be adapted for combinatorial synthesis to explore structure-activity relationships of new analogues.
A general strategy might involve:
Attachment of a suitable starting material to a solid-phase resin.
Cyclization to form the core piperidine scaffold.
Functionalization of the scaffold with the necessary groups (e.g., methyl, phenyl, and propionoxy groups).
Cleavage from the resin to yield the final prodine derivative.
This technique holds potential for creating diverse libraries of prodine analogues for biological screening. nih.gov
Asymmetric catalysis is a powerful tool for establishing specific stereocenters during a chemical reaction. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. frontiersin.org For the synthesis of prodine stereoisomers, this can be applied to key bond-forming steps that create the chiral centers.
For instance, an asymmetric hydrogenation or alkylation of a precursor molecule could set the stereochemistry at one of the chiral carbons of the piperidine ring. mdpi.com The choice of catalyst, often a transition metal complex with a chiral ligand, is critical for achieving high enantioselectivity. nih.gov The development of such catalytic systems is a significant area of research, aiming to produce specific prodine stereoisomers in high yield and optical purity. nih.govrsc.org
Table 1: Representative Asymmetric Catalytic Approaches for Heterocycle Synthesis
| Catalytic System | Reaction Type | Substrate Class | Outcome |
|---|---|---|---|
| Pd-(II) with (R)-CF3-t-BuPHOX ligand | Enantioselective decarboxylative allylic alkylation | β-amidoester | Formation of an all-carbon quaternary center with 92% enantiomeric excess (ee). nih.gov |
| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael cyclisation | N-protected bis-homoallylic amine | Synthesis of enantioenriched pyrrolidines. whiterose.ac.uk |
| Rhodium(I) complexes | Asymmetric hydrogenation | Dihydroisoquinoline hydrochloride salts | Production of chiral tetrahydroisoquinolines with excellent enantioselectivity. mdpi.com |
Novel Chemical Transformations and Reaction Pathways for Prodine Scaffold Construction
The construction of the core 4-arylpiperidine scaffold of prodine is a key challenge in its synthesis. mdpi.com Researchers are continuously exploring novel chemical reactions and pathways to build this heterocyclic system with greater efficiency and control. These efforts include developing new cyclization strategies, carbon-carbon bond-forming reactions, and methods for introducing the aryl group at the 4-position. nih.gov
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a vital tool for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical scaffolds. For instance, a Buchwald-Hartwig cross-coupling could be employed to attach the phenyl group to the piperidine ring. Other innovative approaches might involve cascade reactions, where multiple bond-forming events occur in a single step, to quickly assemble the complex prodine structure from simpler starting materials. researchgate.net The development of these novel transformations is crucial for advancing the synthesis of this compound and its analogues.
Computational Approaches in Synthetic Pathway Design for this compound
Modern synthetic chemistry is increasingly supported by computational tools to design and optimize reaction pathways. nih.govsemanticscholar.org For a molecule like this compound, computational chemistry can be used to:
Model Reaction Mechanisms: Understanding the step-by-step process of a chemical reaction can help in optimizing conditions and predicting outcomes.
Predict Stereoselectivity: Computational models can predict which stereoisomer is likely to be favored in a reaction, guiding the choice of reagents and catalysts. nih.gov
Design New Catalysts: By modeling the interaction between a catalyst and the reactants, new catalysts with improved activity and selectivity can be designed.
Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) programs can propose potential synthetic routes by working backward from the target molecule. nih.govnih.govresearchgate.net
Preclinical Pharmacological Characterization of Dl α Prodine: Mechanistic Studies
In Vitro Pharmacological Models for Receptor Interaction Studies
In vitro studies are crucial for understanding the direct interactions of a compound with specific molecular targets, such as receptors. These models allow for the assessment of binding affinity and functional activity in controlled environments.
Radioligand Binding Assays for Opioid Receptor Affinities
Radioligand binding assays are a standard method to quantify the affinity of a compound for a specific receptor. These assays typically involve incubating cell membranes or tissue homogenates expressing the receptor with a radiolabeled ligand that selectively binds to the receptor, in the presence or absence of varying concentrations of the test compound. The displacement of the radiolabeled ligand by the test compound provides a measure of its binding affinity, often expressed as an inhibition constant (Ki).
Interestingly, preclinical studies have revealed that alphaprodine also binds to the muscarinic acetylcholine (B1216132) receptor (mAchR) M5. Radioligand binding assays demonstrated that alphaprodine binds to the M5 receptor with a Ki of 771 nM nih.govbiorxiv.orgbiorxiv.org. This binding affinity was observed at concentrations up to 10 μM, while no significant affinity was found for the other muscarinic receptor subtypes (M1-M4) within this concentration range nih.govbiorxiv.orgbiorxiv.org. This finding highlights an off-target interaction of dl-α-Prodine with the M5 muscarinic receptor.
Table 1: Selected Receptor Binding Affinity Data for this compound (Note: Opioid receptor binding data is limited in publicly available sources.)
| Receptor Type | Binding Affinity (Ki) | Notes | Source |
| Mu (μ) Opioid Receptor | Primarily affinity | Specific Ki data not widely available. | researchgate.net |
| Kappa (κ) Opioid Receptor | Not specified | Specific Ki data not widely available. | nih.govbiorxiv.orgbiorxiv.org |
| Delta (δ) Opioid Receptor | Not specified | Specific Ki data not widely available. | nih.govbiorxiv.orgbiorxiv.org |
| Muscarinic M5 Receptor | 771 nM | M5-selective antagonist activity observed in functional assays. | nih.govbiorxiv.orgbiorxiv.org |
| Muscarinic M1-M4 Receptors | > 10 μM | No significant affinity observed. | nih.govbiorxiv.orgbiorxiv.org |
(Interactive Table Placeholder: In an interactive format, this table could allow users to sort by receptor type or Ki value.)
Functional Assays for Receptor Agonism/Antagonism Mechanisms
Functional assays are used to determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation) and to measure the potency and efficacy of these actions.
For opioid receptors, functional assays typically measure downstream signaling events, such as the inhibition of adenylyl cyclase activity or the recruitment of β-arrestin, following ligand binding. While this compound is classified as an opioid agonist google.comgoogle.azresearchgate.net, specific data from in vitro functional assays detailing its potency (e.g., EC50 or IC50 values) and efficacy at the mu, kappa, or delta opioid receptors were not found in the provided search results. Its classification as an agonist implies it activates opioid receptors, leading to downstream effects associated with opioid signaling.
However, functional assays were performed to characterize the interaction of alphaprodine with the M5 muscarinic receptor, where binding was observed nih.govbiorxiv.orgbiorxiv.org. Tango assays, a type of functional assay, showed no agonist activity of alphaprodine at the M5 receptor nih.govbiorxiv.orgbiorxiv.org. Further functional studies confirmed that alphaprodine acts as an antagonist at the M5 muscarinic receptor nih.govbiorxiv.orgbiorxiv.org. This indicates that while it binds to M5, it does not activate the receptor but rather blocks the action of agonists.
Table 2: Selected Receptor Functional Activity for this compound (Note: Opioid receptor functional data is limited in publicly available sources.)
| Receptor Type | Functional Activity | Notes | Source |
| Opioid Receptors | Agonist | General classification; specific functional data not widely available. | google.comgoogle.azresearchgate.net |
| Muscarinic M5 Receptor | Antagonist | No agonist activity observed. | nih.govbiorxiv.orgbiorxiv.org |
(Interactive Table Placeholder: In an interactive format, this table could allow users to filter by receptor type or activity.)
In Vivo Preclinical Models for Mechanistic Elucidation (Excluding Therapeutic Efficacy and Safety Profile)
In vivo preclinical models utilize living organisms, typically animals, to investigate the mechanisms of drug action within a complex biological system. This section focuses on studies designed to understand the underlying neuropharmacological mechanisms and pharmacokinetic/pharmacodynamic relationships, while strictly excluding data related to therapeutic efficacy (e.g., analgesia levels) and safety/toxicity profiles.
Advanced Animal Models for Investigating Neuropharmacological Mechanisms (Excluding Behavioral Responses and Toxicity)
Investigating the neuropharmacological mechanisms of opioid analgesics in vivo often involves examining their effects on neurotransmitter release, receptor occupancy in specific brain regions, or intracellular signaling pathways, independent of overt behavioral responses like antinociception or measures of toxicity.
Information specifically detailing advanced animal model studies focused solely on the neuropharmacological mechanisms of this compound, while excluding behavioral and toxicity endpoints, is limited in the provided search results. General information indicates that opioids like alphaprodine act by binding to opioid receptors found principally in the central and peripheral nervous system wikipedia.org. The primary affinity for μ-receptors mentioned earlier researchgate.net suggests that in vivo, this compound's effects are likely mediated predominantly through this receptor subtype in the nervous system. However, specific studies investigating, for example, the impact of this compound on neurotransmitter dynamics (like dopamine (B1211576) release) or intracellular signaling cascades (like the adenylyl cyclase pathway) in relevant brain regions of animals, without reporting behavioral outcomes, were not found.
The observation of M5 muscarinic receptor antagonism in vitro nih.govbiorxiv.orgbiorxiv.org suggests a potential for in vivo interaction with this receptor in the central nervous system, where M5 receptors are expressed and implicated in various functions, including roles in addiction and cerebral blood vessel dilation nih.govbiorxiv.org. However, preclinical studies specifically designed to investigate the in vivo neuropharmacological consequences of M5 antagonism by this compound, separate from behavioral or toxicity assessments, were not identified in the search results.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Non-Clinical Systems for Mechanistic Understanding
Pharmacokinetic (PK) studies describe how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies describe the drug's effects on the body. PK/PD modeling integrates these two aspects to understand the relationship between drug exposure over time and the resulting biological response. In non-clinical systems, this often involves analyzing drug concentrations in biological fluids or tissues and correlating them with measured pharmacological effects in animal models, aiming for a mechanistic understanding of the drug's time-course of action.
Specific non-clinical PK/PD modeling studies for this compound aimed at mechanistic understanding were not detailed in the provided search results. While there is a mention of a comparison of alphaprodine and meperidine pharmacokinetics wikidoc.org, the focus appears to be on the pharmacokinetic parameters themselves rather than integrated PK/PD modeling for mechanistic insights into the drug's effects over time in non-clinical systems. General information on PK/PD modeling exists cinder.hkgoogle.com, but its specific application to this compound in a non-clinical mechanistic context was not found.
Comparative Pharmacological Profiling with Related Opioid Analogues
Comparing the pharmacological profile of this compound with related opioid analogues helps to understand its unique characteristics and place within the opioid class. This compound is described as an analogue of pethidine (meperidine) wikidoc.orgacs.orgcpdd.org.
Comparisons with pethidine highlight similarities in activity wikidoc.org. However, this compound is noted to have a faster onset of action and a shorter duration compared to pethidine wikidoc.org. This difference in pharmacokinetic or pharmacodynamic properties contributes to their distinct clinical profiles, although the underlying mechanisms for these differences were not elaborated upon in the search results in a preclinical context excluding clinical outcomes.
Prodine exists as two isomers, alphaprodine (this compound) and betaprodine (B10762733). Betaprodine is reported to be approximately five times more potent than alphaprodine, but it is metabolized more rapidly wikidoc.org. This difference in potency and metabolism between the isomers demonstrates how subtle structural variations within related compounds can significantly impact their pharmacological profiles.
The interaction of this compound with opioid receptors, particularly its primary affinity for μ-receptors researchgate.net, places it within the broader context of opioid agonists that primarily target this receptor subtype, similar to morphine and fentanyl researchgate.netwikipedia.org. The effects of alphaprodine can be reversed by the opioid receptor antagonist naloxone (B1662785) nih.govfrontiersin.org, a characteristic shared with other opioid agonists that exert their effects through opioid receptors. This antagonism by naloxone further supports this compound's mechanism of action involving opioid receptor activation.
Table 3: Comparative Pharmacological Aspects of this compound (Note: Comparisons are based on available preclinical mechanistic information.)
| Feature | This compound | Pethidine (Meperidine) | Betaprodine | Naloxone |
| Opioid Receptor Affinity | Primarily μ-receptor affinity researchgate.net. Specific Ki data limited nih.govbiorxiv.orgbiorxiv.org. | Opioid analgesic (μ-agonist) wikidoc.org. | ~5x more potent than alphaprodine at opioid receptors wikidoc.org. | Opioid receptor antagonist wikipedia.orgnih.govfrontiersin.org. |
| Opioid Receptor Activity | Agonist google.comgoogle.azresearchgate.net. | Agonist wikidoc.org. | Agonist wikidoc.org. | Antagonist wikipedia.orgnih.govfrontiersin.org. |
| Onset of Action | Faster than pethidine wikidoc.org. | Slower than alphaprodine wikidoc.org. | Not specified relative to alphaprodine. | Rapid reversal of opioid effects nih.govfrontiersin.org. |
| Duration of Action | Shorter than pethidine wikidoc.org. | Longer than alphaprodine wikidoc.org. | More rapidly metabolized than alphaprodine wikidoc.org. | Shorter half-life than some opioids wikipedia.org. |
| M5 Receptor Interaction | Antagonist (Ki = 771 nM) nih.govbiorxiv.orgbiorxiv.org. | Not specified in search results. | Not specified in search results. | Not specified in search results. |
| Structural Class | Phenylpiperidine derivative google.com. | Phenylpiperidine derivative wikidoc.orggoogle.com. | Phenylpiperidine derivative wikidoc.org. | Morphinan derivative nih.gov. |
Molecular Interactions and Structure Activity Relationship Sar of Dl α Prodine
Elucidation of Opioid Receptor Subtype Selectivity and Binding Topography
Opioid receptors consist of several subtypes, including mu (µ), delta (δ), and kappa (κ) opioid receptors, each mediating distinct pharmacological effects nih.govfrontiersin.orgnih.gov. The binding selectivity and topography of opioid ligands to these receptors are crucial determinants of their therapeutic profiles and potential side effects frontiersin.org.
µ-Opioid Receptor Interactions and Specificity
dl-α-Prodine primarily targets the µ-opioid receptor (MOR) patsnap.com. By binding to MORs, this compound mimics the actions of endogenous opioids like endorphins, thereby inhibiting the transmission of pain signals and altering the emotional response to pain patsnap.com. This interaction is the basis for its analgesic effects patsnap.com. The MOR is a key target for classic opioid analgesics such as morphine nih.govprobes-drugs.org. Activation of MORs is associated with analgesia, but also with potential side effects like respiratory depression and dependence nih.govnih.govprobes-drugs.org.
Molecular Determinants of this compound Receptor Binding Kinetics
Ligand-receptor binding is a dynamic process characterized by association (k_on) and dissociation (k_off) rate constants excelleratebio.combmglabtech.comnih.gov. These kinetic parameters, collectively influencing ligand residence time (RT), are increasingly recognized as important determinants of drug efficacy and duration of action, sometimes even more so than equilibrium binding affinity (Kd) excelleratebio.combmglabtech.comnih.govnih.gov.
Association (k_on) and Dissociation (k_off) Rate Constants Analysis
The association rate constant (k_on) describes how quickly a ligand binds to its receptor, while the dissociation rate constant (k_off) describes the rate at which the ligand unbinds from the receptor excelleratebio.combmglabtech.comnih.gov. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd), which is a measure of binding affinity excelleratebio.comnih.gov. However, drugs with similar equilibrium affinities can have vastly different k_on and k_off rates nih.govchemrxiv.org. Rapid association rates can promote rebinding and increase local drug concentration, while slow dissociation rates can lead to prolonged receptor occupancy excelleratebio.com.
Specific k_on and k_off values for this compound on opioid receptors were not found in the provided search results. However, the importance of these parameters in determining the in vivo effects of drugs, including opioids, is well-established excelleratebio.comnih.govscispace.com. Studies on other drug targets, such as dopamine (B1211576) receptors, have shown that subtle structural changes can significantly alter binding kinetic rate constants worktribe.com.
Ligand Residence Time (RT) Studies on Opioid Receptors
While direct studies on this compound's residence time on opioid receptors were not found, research on other opioids, such as fentanyl analogs and morphinans, utilizes computational methods like molecular dynamics simulations to estimate residence times on the µ-opioid receptor fda.gov. These studies highlight the connection between molecular interactions and residence time fda.gov.
Influence of Molecular Size, Conformational Dynamics, and Electrostatic/Hydrophobic Effects on Binding Kinetics
The binding kinetics of a ligand to its receptor are influenced by a combination of molecular factors, including the ligand's size, its conformational flexibility, and the nature of the interactions (electrostatic and hydrophobic) between the ligand and the receptor binding site nih.gov.
The molecular structure of this compound (C₁₆H₁₃NO₂) wikipedia.orgdrugfuture.comnist.gov dictates its size and potential for conformational variations. The interaction with the opioid receptor involves specific contact points within the binding pocket frontiersin.org. Electrostatic interactions, such as salt bridges with conserved amino acid residues, and hydrophobic contacts play significant roles in the binding process and can influence both the rate of association and dissociation fda.gov. Conformational dynamics of both the ligand and the receptor can also impact binding kinetics nih.govchemrxiv.org. Induced fit mechanisms, where the receptor changes conformation upon ligand binding, can affect the stability of the ligand-receptor complex and thus the dissociation rate nih.gov. While detailed analyses specifically for this compound were not available, general principles of molecular recognition and binding kinetics at GPCRs, including opioid receptors, underscore the importance of these factors nih.govfrontiersin.orgnih.govfda.gov.
Stereochemical Influences on this compound Receptor Binding and SAR
Prodine exists in different isomeric forms, including the trans isomers alphaprodine (α-prodine) and betaprodine (B10762733) (β-prodine), both of which exhibit optical isomerism wikipedia.org. This compound is a racemate, meaning it is a mixture of the two enantiomers, (+)-α-prodine and (-)-α-prodine wikipedia.org. The stereochemistry of these isomers significantly influences their receptor binding affinity and analgesic potency.
Studies comparing the receptor binding affinities and analgesic activities of diastereoisomeric prodine analogues have shown a close correlation, indicating that the relative activities of the alpha and beta isomers are primarily determined by their association with receptor sites nih.gov. The enhanced analgesic activity observed in some prodine isomers has been discussed in terms of factors such as increased contact with the receptor surface due to specific phenyl group conformations, restricted rotation favoring coplanarity of the phenyl and piperidine (B6355638) rings, and the ability to penetrate the blood-brain barrier cdnsciencepub.com. However, extensive SAR studies suggest that these factors alone may not fully explain the observed differences in potency cdnsciencepub.com.
Research on the optical isomers of α- and β-prodine has demonstrated that stereochemistry plays a crucial role in their analgesic potency. For instance, studies in mice using subcutaneous administration showed that the two isomers possessing the 4S configurations are considerably more potent than their antipodes researchgate.net. This suggests that the configuration at the C-4 chiral center is important for conferring stereoselectivity in the interaction with the opioid receptor nih.gov. The torsion angle between the axial phenyl group and the piperidine ring in certain potent isomers also appears to be oriented in a way that suggests the C(3)-C(4)-C(5) moiety and its substituents at C(4) are situated in a similar chiral environment on the receptor nih.gov. In contrast, the C(2)-N-C(6) portion of the molecule may interact differently depending on its orientation, leading to different modes of interaction within the prodine series nih.gov.
The relative analgesic potencies of different prodine isomers highlight the importance of specific stereochemical arrangements for optimal interaction with opioid receptors wikipedia.orgnih.govbbhegdecollege.com. For example, betaprodine is reported to be significantly more potent than alphaprodine wikipedia.orgwikidoc.org. Testing in rats showed varying strengths compared to morphine and methadone for different isomers, illustrating these differences in potency based on stereochemistry wikipedia.org.
| Isomer | Route of Administration | Relative Strength (vs. Morphine SC) | Relative Strength (vs. Methadone Oral) |
| Alphaprodine | Subcutaneous (SC) | 97% | - |
| Alphaprodine | Oral | - | 140% |
| Betaprodine | SC | 550% | - |
| Laevorotatory cis | SC | 350% | - |
| Dextrorotatory cis | SC | 790% | - |
| Betaprodine | Oral | - | 420% |
| Laevorotatory cis | Oral | - | 390% |
| Dextrorotatory cis | Oral | - | 505% |
| Table data derived from search result wikipedia.org. |
These findings underscore that the precise three-dimensional arrangement of atoms in this compound and its related isomers is critical for determining their binding affinity and efficacy at opioid receptors.
Computational Chemistry and Molecular Modeling Approaches in Prodine SAR
Computational chemistry and molecular modeling techniques are valuable tools for understanding the molecular interactions of compounds like this compound with their biological targets and for elucidating SAR nih.govschrodinger.comderpharmachemica.com. These methods can provide insights into preferred conformations, binding poses, and the nature of interactions within the receptor binding site.
Docking and Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as the mu-opioid receptor) derpharmachemica.comopenaccessjournals.comamrita.edu. It simulates the binding process and aims to identify the most stable complex formed between the two molecules openaccessjournals.comamrita.edu. Docking studies involve exploring the conformational space of the ligand and the receptor binding site to find optimal binding poses, typically evaluated using scoring functions that estimate binding affinity based on various interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.comamrita.edu.
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time openaccessjournals.comresearchgate.net. While docking provides a static snapshot of potential binding poses, MD simulations account for the flexibility of both the ligand and the receptor, allowing for the exploration of conformational changes and the stability of the complex in a more realistic environment openaccessjournals.comresearchgate.netnih.gov. MD simulations can help to refine binding poses predicted by docking, assess the stability of interactions, and provide insights into the binding kinetics openaccessjournals.comresearchgate.netnih.gov.
Although specific detailed studies on docking and MD simulations of this compound explicitly mentioned in the search results are limited, the principles of these techniques are broadly applied to understanding opioid-receptor interactions and SAR within the prodine family and related compounds nih.govscribd.com. Studies on other opioid ligands and receptors demonstrate the application of these methods to identify key residues involved in binding, analyze interaction types (e.g., hydrogen bonds, hydrophobic interactions), and understand the impact of structural modifications on binding modes nih.govnih.govmdpi.com. Given that this compound interacts with opioid receptors, it is reasonable to infer that similar computational approaches could be, or have been, applied to study its binding characteristics, exploring how its specific stereochemistry and functional groups interact with the amino acid residues in the opioid receptor binding pocket.
Non Clinical Metabolic Pathways and Biotransformation Research of Dl α Prodine
Identification and Characterization of Non-Clinical Metabolites
Research into the metabolism of prodine isomers, including dl-α-prodine, in preclinical species like mice has been conducted to identify and characterize the resulting metabolites nih.gov. While specific details on the exact chemical structures of all non-clinical metabolites of this compound are not extensively detailed in readily available information, the primary site of metabolism is reported to be the liver patsnap.com. The biotransformation of alphaprodine in the liver leads to the formation of inactive metabolites that are subsequently eliminated from the body, primarily via the kidneys patsnap.com. Unlike meperidine, which produces toxic metabolites, prodine is suggested not to produce toxic metabolites, potentially making it more suitable for higher dose therapy in a clinical context wikipedia.org.
Further research, particularly stereochemical studies on prodine isomers in mice, has contributed to the understanding of their metabolic profiles nih.gov. These studies often involve techniques to analyze the metabolites formed after administration in animal models.
Enzymatic Systems Involved in this compound Biotransformation in Preclinical Species
The metabolic biotransformation of drugs in preclinical species is primarily mediated by enzymatic systems, predominantly located in the liver nih.gov.
Cytochrome P450 (CYP) Isoform Contributions to Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a significant role in the metabolism of many drugs, including opioids ca.govnih.gov. While specific CYP isoforms responsible for the metabolism of this compound are not explicitly detailed in the provided search results, it is generally understood that hepatic metabolism, often involving CYP enzymes, is the primary route of biotransformation for this class of compounds patsnap.com. Studies on other opioids, such as methadone and novel synthetic opioids, highlight the involvement of various CYP isoforms like CYP3A4, CYP2B6, and CYP2C19 in their metabolism nih.govresearchgate.net. Given the structural similarity of alphaprodine to meperidine, which undergoes N-demethylation in the liver nih.gov, it is plausible that similar enzymatic pathways, potentially involving CYP enzymes, are involved in this compound metabolism in preclinical species.
Other Enzyme Systems in Prodine Metabolism
Beyond the Cytochrome P450 system, other enzyme systems can contribute to drug metabolism, including hydrolysis and conjugation enzymes nih.gov. While specific non-CYP enzyme systems involved in this compound metabolism are not detailed in the provided context, drug biotransformation can involve various enzymatic reactions leading to the formation of diverse metabolites nih.gov. The conversion to inactive metabolites suggests potential involvement of enzymes that facilitate functionalization or conjugation reactions to enhance excretion patsnap.com.
Preclinical In Vitro and In Vivo Metabolic Stability and Turnover Studies
Preclinical in vitro and in vivo studies are fundamental in assessing the metabolic stability and turnover of a drug candidate. In vitro studies, often utilizing liver microsomes or hepatocytes from preclinical species, help determine the rate and extent of metabolism in isolation nih.govdndi.org. In vivo studies in animal models provide a more comprehensive picture of the drug's metabolic fate within a living system, including absorption, distribution, metabolism, and excretion (ADME) nih.govnih.gov.
Studies on alphaprodine in dogs have shown rapid disappearance from plasma following intravenous administration, consistent with rapid distribution and a relatively short elimination half-life nih.gov. The elimination half-life of alphaprodine in dogs was reported as approximately 131 minutes nih.gov. Plasma clearance in dogs was found to be nearly identical to that of meperidine nih.gov. While detailed in vitro metabolic stability data specifically for this compound is limited in the provided results, studies on other compounds in preclinical species utilize liver microsomes and hepatocytes to assess metabolic stability and identify metabolites dndi.org. The observation that alphaprodine is primarily metabolized in the liver suggests that in vitro liver models would be relevant for assessing its metabolic stability patsnap.com.
Application of Radiolabelled Prodine in Metabolic Pathway Elucidation
The use of radiolabelled compounds, typically with isotopes like ³H or ¹⁴C, is a powerful technique in preclinical ADME studies for the quantitative assessment of drug-related material and the elucidation of metabolic pathways nih.gov. Radiolabelled studies allow for tracking the absorption, distribution, metabolism, and excretion of the parent compound and its metabolites nih.gov.
Research involving [³H]-alphaprodine in dogs has been conducted to study its pharmacokinetics, metabolism, and urinary excretion bg.ac.rs. Such studies enable the quantitative recovery of radioactivity in excreta and tissues, providing insights into the routes of elimination and the extent of metabolism nih.gov. By analyzing the radiolabelled species in biological samples using techniques like chromatography coupled with radioactivity detection, researchers can identify and characterize metabolites and determine their relative abundance nih.gov. Although specific details of the metabolic pathways elucidated using radiolabelled this compound in preclinical species are not extensively provided, the application of this technique is a standard approach for gaining a comprehensive understanding of a drug's biotransformation.
Advanced Analytical Methodologies for Dl α Prodine Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and subsequent analysis or quantification of individual components like dl-α-Prodine. Their application in research matrices, which can range from biological samples to reaction mixtures, requires robust and sensitive methods.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. HPLC method development for this compound in research matrices involves optimizing several parameters to achieve adequate separation, sensitivity, and reproducibility. Key considerations include the choice of stationary phase (e.g., reversed-phase C18 columns are common due to their broad applicability thermofisher.comscispace.com), mobile phase composition (including solvent type, ratio, and pH), flow rate, and detection wavelength scispace.comresearchgate.net.
Method development typically follows a systematic approach involving scouting, optimization, robustness testing, and validation thermofisher.comlabmanager.com. Scouting experiments explore different column chemistries and mobile phase conditions to find a suitable separation. Optimization refines these parameters to improve peak shape, resolution, and sensitivity. Robustness testing assesses the method's reliability against small variations in parameters like mobile phase composition or column temperature scispace.comlabmanager.com. Validation, often guided by regulatory guidelines in pharmaceutical research, confirms the method's suitability for its intended purpose by evaluating parameters such as linearity, accuracy, precision, detection limit (LOD), and quantification limit (LOQ) labmanager.comresearchgate.net.
For quantitative analysis of this compound in a research matrix, a calibration curve is typically generated by plotting the peak area or height against known concentrations of the analyte. The linearity of this curve across a specific concentration range is a critical validation parameter labmanager.com.
Illustrative Data: HPLC Linearity for an Analyte
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 1500 |
| 2.5 | 3750 |
| 5.0 | 7500 |
| 10.0 | 15000 |
| 25.0 | 37500 |
| 50.0 | 75000 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique particularly well-suited for the analysis of volatile and semi-volatile compounds, including many organic molecules and drugs wikipedia.orgthermofisher.compubmedia.id. GC-MS is widely applied in pharmaceutical analysis, forensic science, and the identification of unknown samples, areas relevant to this compound research wikipedia.orgthermofisher.compubmedia.idnews-medical.net.
In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column thermofisher.com. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector measures the abundance of each ion thermofisher.com. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries wikipedia.org.
GC-MS is valuable for both qualitative identification and quantitative analysis of this compound in various research matrices, including biological fluids thermofisher.comnews-medical.net. Applications include confirming the presence of the compound, assessing its purity, and analyzing its behavior in experimental systems. The high sensitivity of MS detection allows for the analysis of trace amounts of the analyte wikipedia.org.
Spectroscopic Methods for Structural Elucidation and Conformation Analysis
Spectroscopic methods provide crucial information about the structure, bonding, and conformation of molecules. For this compound and its derivatives, techniques like NMR and X-ray crystallography are indispensable tools in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Prodine Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds beilstein-journals.org. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of molecules. For prodine derivatives, both 1H and 13C NMR spectroscopy are routinely used to confirm the synthesized structure and analyze the chemical environment of different nuclei acs.orgcore.ac.ukresearchgate.net.
Analysis of 1H NMR spectra yields information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons) beilstein-journals.orgresearchgate.net. 13C NMR provides information about the carbon skeleton researchgate.net. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer more complex correlations between nuclei, aiding in assigning signals and confirming structural fragments beilstein-journals.orgresearchgate.net. NMR can also provide insights into the stereochemistry and conformation of prodine derivatives by analyzing coupling constants and through-space interactions like the nuclear Overhauser effect (NOE) beilstein-journals.org.
Illustrative Data: Partial 1H NMR Data for a Prodine Derivative
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment (Illustrative) |
| 1.5-1.8 | Multiplet | 4H | Ring protons |
| 2.3 | Singlet | 3H | N-CH3 |
| 3.0-3.2 | Multiplet | 2H | Ring protons adjacent to N |
| 7.2-7.5 | Multiplets | 5H | Aromatic protons |
X-ray Crystallography for Molecular Structure and Conformational Studies
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds nih.govncsu.eduwikipedia.orgazolifesciences.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can generate an electron density map from which the positions of atoms and their chemical bonds can be determined nih.govwikipedia.orgazolifesciences.com.
For this compound, obtaining a high-quality crystal is a prerequisite for X-ray crystallography nih.govazolifesciences.com. The resulting electron density map allows for the unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles wikipedia.org. X-ray crystallography is particularly valuable for determining the absolute configuration of chiral centers, which is essential for understanding the specific isomer (d- or l-) being studied beilstein-journals.org. Furthermore, it provides insights into the crystal packing and intermolecular interactions, which can influence the compound's physical properties ncsu.edu. While challenging for flexible molecules, successful crystallization and analysis provide the ultimate structural proof beilstein-journals.orgazolifesciences.com.
Advanced Mass Spectrometry Techniques in Metabolite Identification Research
Understanding the metabolic fate of this compound is a critical aspect of research. Advanced mass spectrometry techniques play a pivotal role in identifying and characterizing metabolites in complex biological matrices ijpras.commdpi.commdpi.comnih.govresearchgate.net.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS or MSn), are widely used for metabolite identification mdpi.comnih.gov. High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements that can be used to determine the elemental composition of metabolites ijpras.commdpi.commdpi.com.
Metabolite identification often involves comparing the mass spectral data of potential metabolites to databases or predicting metabolic transformations based on known enzymatic pathways. Tandem MS experiments provide fragmentation patterns that offer structural information about the metabolite ijpras.com. By analyzing these fragmentation patterns, researchers can deduce the structure of the metabolite, even if a reference standard is not available. Advanced approaches may involve untargeted metabolomics using HRMS to profile a wide range of metabolites or targeted approaches focusing on specific predicted metabolites mdpi.commdpi.com. The integration of in silico tools can further aid in predicting and identifying metabolites ijpras.com.
Illustrative Data: Mass Spectrometry Data for a Parent Compound and its Metabolite
| Compound (Illustrative) | Measured Mass (m/z) | Proposed Formula (Illustrative) | Key Fragment Ions (m/z) (Illustrative) |
| Parent Compound | 247.16 | C15H21NO2 | 105, 144, 202 |
| Metabolite (e.g., Hydroxylated) | 263.15 | C15H21NO3 | 121, 144, 218 |
These advanced analytical methodologies, when applied in concert, provide a comprehensive suite of tools for researchers investigating this compound, enabling its confident identification, accurate quantification, detailed structural characterization, and the elucidation of its metabolic fate in various research contexts.
Method Validation for Research-Grade Analytical Assays
The rigorous validation of analytical methods is a critical prerequisite for ensuring the reliability, accuracy, and consistency of data generated in research involving chemical compounds such as this compound. Method validation confirms that an analytical procedure is suitable for its intended purpose, providing documented evidence of its performance characteristics. ujpronline.comresearchgate.netresearchgate.netlabmanager.com Key parameters typically evaluated during the validation process include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ujpronline.comlabmanager.comglobalresearchonline.netijsrst.comeuropa.eu Adherence to established guidelines, such as those provided by the International Council for Harmonisation (ICH), is fundamental in demonstrating the suitability of analytical procedures for research applications. labmanager.comglobalresearchonline.netijsrst.comeuropa.eufda.govpsu.edu
Research into the properties or effects of this compound necessitates validated analytical techniques for its detection and quantification in various matrices. One reported analytical method for alphaprodine (this compound) involved gas chromatography-electron impact mass spectrometry (GC-EI-MS) for the analysis of blood plasma samples. nih.gov This method utilized 2-(ethyl-sec-butylamino)-N-(2,6-dimethylphenyl)acetamide as an internal standard. nih.gov
Validation aspects reported for this GC-MS method included an assessment of linearity, sensitivity, and recovery. The method demonstrated linearity over a concentration range of 2 to 200 ng/ml for alphaprodine. nih.gov Sensitivity was reported to be less than 2 ng/ml. nih.gov The mean recovery for alphaprodine from the plasma matrix using this method was determined to be 84%. nih.gov
Specificity, the ability of the method to unequivocally assess the analyte in the presence of other components, is a crucial validation parameter. researchgate.netglobalresearchonline.net In the described GC-MS method, specificity is supported by the use of characteristic retention times and the monitoring of specific ions (m/z 172 for alphaprodine) to differentiate the target analyte from potential interfering substances in the sample matrix. nih.gov While a separate assessment of cross-reactivity was mentioned in the context of a morphine RIA procedure for alphaprodine and other drugs of forensic interest, the GC-MS method's inherent selectivity through chromatographic separation and mass detection contributes significantly to its specificity for the analyte. nih.gov
Although comprehensive data tables detailing all validation parameters (such as precision at multiple concentration levels, and specific LOD/LOQ values derived from statistical analysis) for research-grade assays of this compound were not extensively available in the consulted public domain sources, the reported parameters provide foundational insights into the performance characteristics of analytical methods applied to this compound. nih.gov
The following table summarizes the specific validation data points reported for the described GC-MS method for alphaprodine in blood plasma:
| Validation Parameter | Reported Value/Range | Analytical Method | Matrix |
| Linearity Range | 2 - 200 ng/ml | GC-EI-MS | Blood Plasma |
| Sensitivity | < 2 ng/ml | GC-EI-MS | Blood Plasma |
| Mean Recovery | 84% | GC-EI-MS | Blood Plasma |
Further research applications of this compound would benefit from detailed method validation studies covering all relevant parameters, including repeatability, intermediate precision, and robustness, to ensure the generation of high-quality, defensible data. ujpronline.comlabmanager.comglobalresearchonline.net
Emerging Research Directions and Future Perspectives on Dl α Prodine
Novel Chemical Probes and Tools Derived from dl-α-Prodine for Opioid Receptor Research
The this compound structure, a piperidine (B6355638) derivative, has served as a basis for the development of various opioid analgesics. patsnap.comccjm.org Research into prodine-type compounds has contributed to understanding the relationship between chemical structure and activity at opioid receptors. acs.orgacs.org The study of prodine derivatives, such as allylprodine, has provided evidence suggesting that phenolic and non-phenolic ligands might interact with different subsites on opioid receptors. wikipedia.orgacs.org This highlights the potential of using modified prodine structures as chemical probes to further delineate the complex binding sites and mechanisms of action of opioid receptors.
Developing novel chemical probes with high selectivity for specific opioid receptor subtypes (mu, delta, kappa) is crucial for dissecting their individual roles in pain pathways and addictive behaviors. nih.gov While this compound itself primarily targets the MOR, modifications to its structure could potentially yield ligands with altered selectivity profiles. For instance, research on kappa opioid receptor (KOR) agonists has led to the discovery of selective probes that are structurally distinct from existing ligands, offering new tools for addiction research. nih.gov Although not directly focused on prodine, this exemplifies how the development of novel chemical scaffolds, potentially inspired by or derived from existing opioid structures like prodine, can provide valuable research tools. The use of computational methods, such as in silico screening, has been instrumental in identifying novel probes for atypical opioid receptors like MRGPRX2, which is activated by various opioid compounds, including prodynorphin-derived peptides. nih.gov This suggests a potential avenue for exploring prodine derivatives as probes for a broader range of opioid-related receptors.
Integration of Artificial Intelligence and Machine Learning in Prodine Research
AI-Driven Prediction of Synthetic Routes for Prodine Analogues
Machine Learning Applications in Receptor Binding and SAR Prediction
ML techniques are being widely applied to predict drug-target interactions and structure-activity relationships (SAR). nih.govbiorxiv.orgnih.govplos.orgresearchgate.net For prodine and its analogues, ML models can be trained on existing binding data to predict the affinity and activity of new compounds at opioid receptors. biorxiv.org By analyzing molecular descriptors and structural features, ML algorithms can identify patterns that correlate with receptor binding affinity and functional outcomes. biorxiv.orgnih.gov This allows for in silico screening of large libraries of potential prodine derivatives, prioritizing those with desirable predicted properties for synthesis and experimental testing. biorxiv.orgplos.org The integration of ligand-based and structure-based approaches with deep learning models has shown promise in enhancing bioactivity predictions for opioid ligands across the opioid receptor subfamily. biorxiv.org Furthermore, ML consensus models are being developed to improve the accuracy of binding predictions for various receptors. researchgate.net
Theoretical Models and Computational Advancements in Understanding Prodine-Receptor Dynamics
Computational methods and theoretical models play a crucial role in understanding the dynamic interactions between ligands and receptors at the molecular level. nih.govnih.govcpn.or.krarxiv.org For prodine and opioid receptors, computational advancements allow researchers to simulate binding events, analyze conformational changes, and calculate binding energies. These theoretical models can provide insights into the key interactions driving the affinity and efficacy of prodine derivatives. Molecular dynamics simulations, docking studies, and quantum chemistry calculations can complement experimental data, offering a detailed picture of how prodine interacts with the opioid receptor binding site. nih.govnih.gov Such computational approaches can help explain the observed differences in potency and selectivity among prodine analogues and guide the design of novel compounds with improved pharmacological profiles. Theoretical models can also be used to investigate the downstream effects of receptor activation and the complex signaling pathways involved. nih.govnih.govcpn.or.kr
Unexplored Biological Targets or Pathways Influenced by Prodine Derivatives (Beyond Opioid Receptors)
While this compound is primarily known for its opioid receptor activity, research into drug repurposing and off-target interactions suggests that prodine derivatives might influence other biological targets or pathways. mdpi.com Identifying these unexplored interactions is crucial for a comprehensive understanding of their pharmacological profile and potential new applications. Computational approaches, such as those used in drug repurposing studies, can predict potential off-targets based on structural similarity or other molecular features. mdpi.com For example, computational methods have been used to predict novel ligand-target interactions for various FDA-approved drugs. mdpi.com
Although specific research on non-opioid targets for this compound derivatives is limited in the provided search results, the broader field of pain research is actively exploring non-opioid targets and pathways as alternatives for pain management. yale.eduukzn.ac.zamedicalnewstoday.comtdsecurities.com These include targets involved in neuropathic pain, inflammation, and other pain modalities not fully addressed by opioid receptor activation. yale.eduukzn.ac.zamedicalnewstoday.com Examples of non-opioid targets currently being investigated include sodium channels and alpha-2a adrenergic receptors. yale.edumedicalnewstoday.com While speculative, future research could potentially investigate whether structural modifications of prodine could lead to interactions with such non-opioid targets, opening new avenues for therapeutic development or providing chemical tools to study these pathways. The observation that some opioid compounds activate atypical receptors like MRGPRX2 nih.gov further supports the possibility of prodine derivatives interacting with targets beyond the classical opioid receptor family.
Q & A
Q. How can researchers design robust dose-response studies to evaluate this compound’s neurotoxic thresholds?
- Methodological Answer : Conduct preliminary range-finding tests (OECD Guideline 425) to establish LD50 values. For chronic toxicity, administer this compound orally (0.1–100 mg/kg) to rodents over 28 days. Assess neurobehavioral outcomes (e.g., rotarod performance, Morris water maze) and histopathological changes in hippocampal tissue. Apply Hill slope analysis to model dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
